3-(2-Isopropylphenoxy)azetidine
Overview
Description
3-(2-Isopropylphenoxy)azetidine is a synthetic organic compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-(2-Isopropylphenoxy)azetidine, can be achieved through various methods such as cyclization, nucleophilic substitution, cycloaddition, ring expansion, and rearrangement . This reaction is highly regio- and stereoselective, making it a powerful tool for the synthesis of functionalized azetidines .
Industrial Production Methods: Industrial production of azetidines often involves the cyclization of 3-bromopropylamine with potassium hydroxide, yielding azetidine in low yield . Other methods include the cleavage of 1-p-toluenesulfonylazetidine with sodium and refluxing 1-pentanol, or sodium and liquid ammonia .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Isopropylphenoxy)azetidine undergoes various types of reactions, including oxidation, reduction, and substitution . The reactivity of azetidines is driven by the considerable ring strain of the four-membered heterocycle .
Common Reagents and Conditions: Common reagents used in the reactions of azetidines include potassium carbonate (K2CO3) in NMP, sodium hydride (NaH) in DMF, and lithium hexamethyldisilazide (LHMDS) in DMF . These conditions facilitate reactions such as cyclization and ring-opening .
Major Products: The major products formed from these reactions include functionally decorated heterocyclic compounds, which are valuable in medicinal chemistry and other applications .
Scientific Research Applications
3-(2-Isopropylphenoxy)azetidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of polyamines through anionic and cationic ring-opening polymerization.
Biology: Its incorporation into pharmaceutically relevant scaffolds can result in improved pharmacokinetic properties.
Medicine: Azetidines are used as amino acid surrogates and have potential in peptidomimetic and nucleic acid chemistry.
Industry: Employed in the development of antibacterial and antimicrobial coatings, CO2 adsorption materials, and non-viral gene transfection agents.
Mechanism of Action
The mechanism of action of 3-(2-Isopropylphenoxy)azetidine involves its unique reactivity due to the ring strain of the azetidine ring . This strain facilitates various chemical transformations, making it a versatile compound in synthetic chemistry . The molecular targets and pathways involved in its action are primarily related to its ability to undergo ring-opening and polymerization reactions .
Comparison with Similar Compounds
Aziridines: Similar to azetidines but with a three-membered ring, aziridines are less stable and more reactive.
β-Lactams: These compounds also contain a four-membered ring but differ in their functional groups and reactivity.
Uniqueness: 3-(2-Isopropylphenoxy)azetidine stands out due to its specific substitution pattern and the presence of the isopropylphenoxy group, which imparts unique chemical properties and reactivity.
Properties
IUPAC Name |
3-(2-propan-2-ylphenoxy)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9(2)11-5-3-4-6-12(11)14-10-7-13-8-10/h3-6,9-10,13H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPUBUXWAWHDNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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